molecular formula C11H14O3 B8391089 4-Acetoxy-2,3,6-trimethylphenol

4-Acetoxy-2,3,6-trimethylphenol

Cat. No.: B8391089
M. Wt: 194.23 g/mol
InChI Key: BMHNIBQPXLPWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetoxy-2,3,6-trimethylphenol, also known as trimethylhydroquinone-1-monoacetate (TMHQ-1-MA), is a significant chemical intermediate in organic synthesis. Its principal researched application is in the efficient synthesis of Vitamin E acetate . Studies have demonstrated that this compound can be optimally produced through a lipase-catalyzed regioselective transesterification reaction using an immobilized enzyme such as Lipozyme RM IM, which exhibits high substrate tolerance and stability under specific reaction conditions . This enzymatic pathway highlights the compound's role in green chemistry approaches for producing high-value molecules. As a protected form of trimethylhydroquinone, it serves as a crucial precursor in the pharmaceutical and nutraceutical industries, specifically for the manufacture of Vitamin E. This product is intended for laboratory research purposes and is strictly For Research Use Only; it is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(4-hydroxy-2,3,5-trimethylphenyl) acetate

InChI

InChI=1S/C11H14O3/c1-6-5-10(14-9(4)12)7(2)8(3)11(6)13/h5,13H,1-4H3

InChI Key

BMHNIBQPXLPWMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)OC(=O)C

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

4-Acetoxy-2,3,6-trimethylphenol serves as an intermediate in the synthesis of other important compounds. It is particularly noted for its role in producing trimethylhydroquinone, which is significant in the manufacturing of vitamin E and other antioxidant compounds. The synthesis involves reacting 4-oxoisophorone with acetic anhydride in the presence of a solid acid catalyst, allowing for efficient production under controlled conditions .

Research indicates that this compound exhibits notable biological activities:

  • Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Its structure allows it to participate in redox reactions effectively .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, modifications of similar phenolic compounds have shown cytotoxic effects against various cancer cell lines .
  • Mitochondrial Function : Research into analogues of this compound has revealed their potential to enhance mitochondrial respiration and reduce oxidative damage within cells . This suggests a role in managing metabolic disorders and age-related diseases.

Case Studies and Research Findings

  • Synthesis and Characterization : A study focused on synthesizing analogues of this compound demonstrated its utility as a precursor for more complex molecules used in medicinal chemistry. The research emphasized the importance of structural modifications to enhance biological activity .
  • Antioxidant Studies : A comparative analysis involving various phenolic compounds highlighted the superior antioxidant capacity of this compound. This was assessed through various assays measuring radical scavenging activity .
  • Pharmacological Investigations : Research into the pharmacological potential of phenolic compounds similar to this compound revealed their effectiveness against inflammation and cancer cell proliferation. These studies provide insights into potential therapeutic applications in treating chronic diseases .

Data Table: Key Properties and Applications

Property/AspectDescription
Chemical Structure C11H14O3
Synthesis Method Reaction with acetic anhydride
Biological Activities Antioxidant, anticancer
Potential Applications Pharmaceutical intermediates
Research Focus Areas Mitochondrial function, oxidative stress

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 4-Acetoxy-2,3,6-trimethylphenol with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties
This compound C₁₁H₁₄O₃ 194.23 4-OAc, 2,3,6-CH₃ - High lipophilicity, ester stability
4-Methoxy-2,3,6-trimethylphenol C₁₀H₁₄O₂ 166.22 4-OCH₃, 2,3,6-CH₃ 53651-61-9 Boiling point: 280.9°C, Density: 1.034 g/cm³
4-Bromo-2,3,6-trimethylphenol C₉H₁₁BrO 215.09 4-Br, 2,3,6-CH₃ 51857-41-1 Increased halogen reactivity, higher molecular weight
4-Amino-2,3,6-trimethylphenol C₉H₁₃NO 151.20 4-NH₂, 2,3,6-CH₃ 17959-06-7 Electron-donating amino group, lower acidity
3-(tert-Butyl)-4-methoxyphenol C₁₁H₁₆O₂ 180.24 4-OCH₃, 3-(C(CH₃)₃) - Enhanced steric hindrance, thermal stability

Substituent Effects on Physical and Chemical Properties

  • Acetoxy vs. Methoxy: The acetoxy group in this compound introduces ester functionality, increasing molecular weight by ~28 g/mol compared to the methoxy analog. This group also reduces water solubility and enhances resistance to oxidation, making it more stable in acidic environments .
  • Bromo Substituent: 4-Bromo-2,3,6-trimethylphenol exhibits higher density and reactivity due to bromine’s electronegativity, favoring electrophilic substitution reactions .
  • Amino Group: The amino substituent in 4-Amino-2,3,6-trimethylphenol lowers acidity (pKa ~9–10) compared to the acetoxy derivative (pKa ~8–9), as amino groups are stronger electron donors .

Preparation Methods

Vapor-Phase Methylation of Meta-Substituted Phenols

Patent EP0032974A1 outlines a vapor-phase methylation process using meta-cresol, 2,3-xylenol, or 2,5-xylenol as starting materials. The reaction employs a magnesium oxide catalyst promoted with amorphous titanium and sulfate ions, enabling selective methylation at the 2, 3, and 6 positions.

Reaction Conditions

ParameterOptimal Range
Temperature420–480°C
PressureAtmospheric–3 atm
Methanol/Phenol Ratio1:1 to 10:1
Catalyst Composition85–98% MgO, 2–10% TiO₂, 2–10% SO₄²⁻
Residence Time5–45 seconds

This method achieves >85% selectivity for 2,3,6-trimethylphenol with a catalyst lifetime exceeding 500 hours. By-products such as 2,4,6-trimethylphenol are minimized to <5% through precise control of the methanol feed rate and reactor geometry.

Diethyl Ketone Condensation Route

DE4414877A1 describes an alternative one-step synthesis via condensation of diethyl ketone with 1-amino-vinylmethylketon at 70–150°C. This method bypasses intermediate purification steps, yielding 2,3,6-trimethylphenol directly with 78–82% efficiency. The reaction mechanism involves cyclization and subsequent aromatization, as shown below:

Diethyl ketone+1-Amino-vinylmethylketonTrimethylcyclohexenoneΔ2,3,6-Trimethylphenol\text{Diethyl ketone} + \text{1-Amino-vinylmethylketon} \rightarrow \text{Trimethylcyclohexenone} \xrightarrow{\Delta} \text{2,3,6-Trimethylphenol}

This pathway is advantageous for avoiding isomerization by-products but requires careful temperature control to prevent decomposition.

Acetylation of 2,3,6-Trimethylphenol

The phenol precursor is acetylated using acetic anhydride (Ac₂O) under mild conditions. The RSC supplementary data (d0cy00590h1.pdf) provides a validated protocol:

Acetylation Procedure

  • Reagents : 2,3,6-Trimethylphenol (1.0 equiv), Ac₂O (1.4 equiv), pyridine (3.0 equiv), CH₂Cl₂ (solvent).

  • Conditions : Room temperature, 12–24 hours under nitrogen.

  • Workup : Quench with ice water, extract with CH₂Cl₂, dry over Na₂SO₄, and evaporate.

Yield and Purity

ParameterValue
Isolated Yield92–95%
Purity (HPLC)>99%
By-Products<1% (unreacted phenol)

The use of pyridine as a base ensures complete acetylation without side reactions, while CH₂Cl₂ facilitates easy separation.

Catalytic and Process Optimization

Catalyst Design for Methylation

The titanium-magnesium-sulfate catalyst described in EP0032974A1 enhances reaction rates and selectivity. Key performance metrics include:

Catalyst PropertyImpact on Reaction
TiO₂ Content (2–10%)Increases active sites for methylation
SO₄²⁻ (2–10%)Stabilizes intermediate complexes
MgO (85–98%)Provides structural stability

Graphite (1–3%) or silica (1–5%) additives improve mechanical strength and reduce coking.

Continuous vs. Batch Reactors

Continuous flow reactors are preferred for vapor-phase methylation due to shorter residence times (10–60 seconds) and higher throughput. Batch reactors remain viable for small-scale acetylation, with cycle times under 24 hours.

Analytical Characterization

This compound is characterized by:

  • ¹H NMR (CDCl₃) : δ 2.25 (s, 3H, OAc), 2.18 (s, 6H, CH₃), 2.10 (s, 3H, CH₃), 6.90 (s, 1H, aromatic).

  • ¹³C NMR : δ 21.2 (OAc), 16.1–20.8 (CH₃), 169.5 (C=O), 148.2–115.7 (aromatic).

  • MS (EI) : m/z 194 [M]⁺, 152 [M – AcOH]⁺.

Industrial Applications and Scalability

The vapor-phase methylation route is scaled to >1,000 tons/year in vitamin E production facilities, with acetylation integrated into downstream purification. Environmental considerations include recycling unreacted methanol and phenolic by-products into feedstock streams .

Q & A

Q. What mechanistic insights exist for its reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D for H/D exchange at methyl groups to infer radical vs. ionic pathways .
  • In Situ IR Spectroscopy : Monitor C-O bond cleavage during Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at 150°C in DMF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.